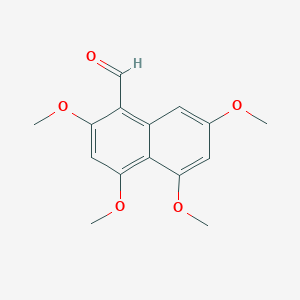
2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde is an organic compound with the molecular formula C15H16O5 It is a derivative of naphthalene, characterized by the presence of four methoxy groups and an aldehyde group attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde typically involves the methoxylation of naphthalene derivatives. One common method involves the reaction of 1,3,6,8-tetramethoxynaphthalene with N,N-dimethylformamide (DMF) under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxylation processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4,5,7-tetramethoxynaphthalene-1-carboxylic acid.
Reduction: Formation of 2,4,5,7-tetramethoxynaphthalene-1-methanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.
科学研究应用
2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. The methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity .
相似化合物的比较
Similar Compounds
1,4,5,8-Tetramethoxynaphthalene: Similar structure but lacks the aldehyde group.
2,4,5,7-Tetramethoxynaphthalene-1-carboxylic acid: Oxidized form of the compound.
2,4,5,7-Tetramethoxynaphthalene-1-methanol: Reduced form of the compound.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research .
属性
CAS 编号 |
918548-47-7 |
|---|---|
分子式 |
C15H16O5 |
分子量 |
276.28 g/mol |
IUPAC 名称 |
2,4,5,7-tetramethoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C15H16O5/c1-17-9-5-10-11(8-16)12(18-2)7-14(20-4)15(10)13(6-9)19-3/h5-8H,1-4H3 |
InChI 键 |
FQDICDXDVFDRBF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C(=CC(=C2C(=C1)OC)OC)OC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Triethoxy[1-(trimethylsilyl)oct-1-EN-1-YL]silane](/img/structure/B12616691.png)
![{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12616701.png)
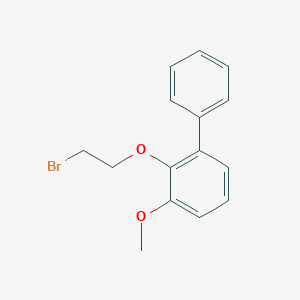
![5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12616720.png)
![(Azetidin-1-yl)[(8S)-2,3-dimethyl-8-(2-methylphenyl)-3,6,7,8-tetrahydropyrano[2,3-e]benzimidazol-5-yl]methanone](/img/structure/B12616723.png)
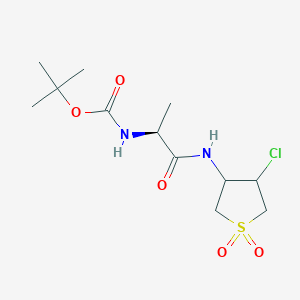
![{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-fluorophenyl)methanone](/img/structure/B12616733.png)
![[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12616739.png)
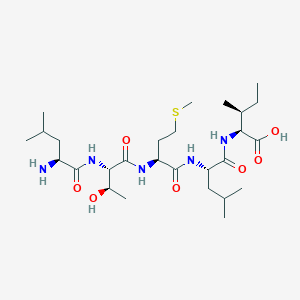
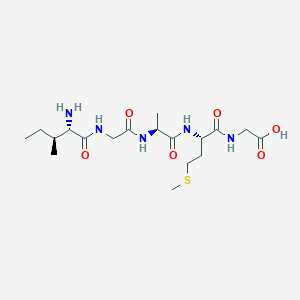
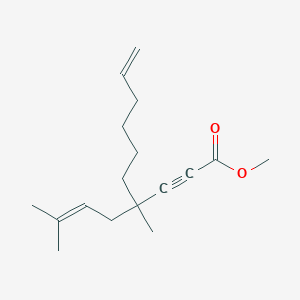
![Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate](/img/structure/B12616748.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12616755.png)

